2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide

Kinase inhibition Structure–activity relationship Medicinal chemistry

This 4-fluorobenzyl amide congener is a structurally precise pyrazole–pyridazine acetamide for kinase inhibitor discovery. The 4-fluoro substituent critically shapes hinge-region hydrogen bonding, lipophilicity (cLogP), and metabolic stability—unlike generic benzyl or pyridylmethyl analogs. Even minor amide-terminus changes shift kinase selectivity and ADME profiles, making exact procurement essential for reproducible SAR, biochemical, and cellular profiling data.

Molecular Formula C16H14FN5O2
Molecular Weight 327.319
CAS No. 1396815-54-5
Cat. No. B2502594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide
CAS1396815-54-5
Molecular FormulaC16H14FN5O2
Molecular Weight327.319
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN5O2/c17-13-4-2-12(3-5-13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-1-8-19-22/h1-9H,10-11H2,(H,18,23)
InChIKeyOKMGTRCWMGGSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide (CAS 1396815-54-5) — Structural Identity and Procurement Baseline for Investigational Kinase Probe Research


2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide (CAS 1396815-54-5, molecular formula C₁₆H₁₄FN₅O₂, molecular weight 327.31 g/mol) is a synthetic heterocyclic small molecule composed of a 6-(1H-pyrazol-1-yl)pyridazin-3-yl ether core linked via an oxyacetamide spacer to a 4-fluorobenzyl amide terminus . It belongs to the structural class of pyrazole–pyridazine acetamides [1], a chemotype prevalent in kinase inhibitor discovery programs [2][3]. The compound is catalogued under product code BJ20257 . It is intended exclusively for laboratory research use, not for human or veterinary application .

Why Simple Analog Interchange Can Compromise the Biological Profile of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide (1396815-54-5)


Within the pyrazole–pyridazine acetamide family, even minor modifications to the amide terminus profoundly alter kinase selectivity, binding kinetics, and ADME properties. The 4-fluorobenzyl group is not a passive attachment; it directly influences hydrogen‑bonding interactions with the hinge region of the kinase ATP‑binding site and alters the compound’s lipophilicity (cLogP) and metabolic stability compared with its close analogs [1][2]. Generic replacement with an unsubstituted benzyl, pyridylmethyl, or cyclohexyl amide would predictably shift the kinase‑selectivity fingerprint, potentially reducing on‑target potency or increasing off‑target liability [1][2]. Consequently, procurement of a precise structural entity is essential for reproducible biochemical and cellular profiling, as the biological activity reported for one analog cannot be extrapolated to the 4-fluorobenzyl congener.

Quantitative Differentiation Evidence for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide (1396815-54-5) Against Its Closest Analogs


Structural Determinant of Kinase Selectivity: The 4‑Fluorobenzyl Group Confers a Distinct Binding Profile Compared with Pyridylmethyl and Cyclohexyl Amide Analogs

The 4-fluorobenzyl amide substituent of the target compound provides a unique hydrogen‑bond‑acceptor capacity and electron‑withdrawing character not available in the analogous pyridin‑3‑ylmethyl (CAS 1428355‑81‑0) or cyclohexyl (CAS 1428364‑40‑2) amide variants. In kinase‑inhibitor series, the presence of a 4‑fluorobenzyl group has been associated with improved complementarity to the hydrophobic back pocket of the ATP‑binding site of p38α kinase [1][2]. While direct IC₅₀ data for the target compound have not been reported in the public literature, the structural precedent indicates that the 4‑fluorobenzyl motif alters binding‑mode geometry compared with unsubstituted benzyl or saturated alkyl amides [3].

Kinase inhibition Structure–activity relationship Medicinal chemistry

Physicochemical Differentiation: Lipophilicity and Permeability Predictions Favor the 4‑Fluorobenzyl Analog Over More Hydrophilic or Lipophilic Comparators

The calculated partition coefficient (cLogP) and topological polar surface area (tPSA) position the target compound within a favorable region of CNS‑MPO and lead‑likeness space [1][2]. The 4‑fluorobenzyl group imparts a moderate increase in lipophilicity compared with the pyridin‑3‑ylmethyl analog, while avoiding the excessive lipophilicity of the cyclohexyl analog, which could lead to poor aqueous solubility and higher metabolic clearance [3]. In silico predictions can guide selection, but experimental validation should be performed.

ADME prediction Lipophilicity Drug‑likeness

Metabolic Stability Advantage Conferred by the para‑Fluoro Substituent: A Class‑Wide Precedent

Para‑fluorination of the benzylamide terminus is a well‑established medicinal chemistry tactic for reducing cytochrome P450‑mediated oxidative metabolism. In related pyrazole‑pyridazine series, the 4‑fluorobenzyl analog exhibits a longer microsomal half‑life and a lower intrinsic clearance compared with the unsubstituted benzyl analog, primarily because the fluoro atom blocks para‑hydroxylation [1][2]. Although experimental in vitro metabolism data for the target compound itself are not publicly disclosed, the metabolic benefit of para‑fluorination is a robust class‑level SAR [3].

Metabolic stability Cytochrome P450 Fluorination

Kinase Inhibitor Chemotype Provenance: The Pyrazole–Pyridazine Ether Motif Is Explicitly Claimed for p38α Inhibition

The core scaffold of the target compound — a 6‑(1H‑pyrazol‑1‑yl)pyridazin‑3‑yl ether — is a key pharmacophore in a series of potent p38α mitogen‑activated protein kinase inhibitors disclosed in the patent literature [1][2]. SAR within this series demonstrates that the combination of the pyrazole‑pyridazine ether linkage and the pendant aryl amide enables low‑nanomolar IC₅₀ values in p38α enzymatic assays [3]. Although the specific IC₅₀ for the 4‑fluorobenzyl analog has not been published, the close structural relationship to compounds with confirmed sub‑100 nM potencies supports its classification as a p38α‑directed chemotype [3].

p38 MAPK Kinase inhibitor Inflammation

Procurement‑Relevant Application Scenarios for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide (1396815-54-5)


Chemical Probe for p38α MAP Kinase Target Engagement and Selectivity Profiling

The compound is suited for use as a chemical probe in p38α kinase biochemical and cellular assays, where its 4‑fluorobenzyl amide confers a distinct binding‑site interaction that can be compared with non‑fluorinated analogs to establish SAR [1][2]. Researchers can employ the compound in in‑vitro kinase activity assays (e.g., radiometric or fluorescence‑based platforms) and in cell‑based phospho‑p38 readouts to map the contribution of the 4‑fluoro substituent to potency and selectivity [1][2].

Comparative ADME Studies to Validate Fluorine‑Mediated Metabolic Stabilization

The 4‑fluorobenzyl modification provides a test case for evaluating the impact of para‑fluorination on microsomal stability and CYP inhibition. Scientists can incubate the compound in liver microsomes or hepatocytes alongside the unsubstituted benzyl analog to quantify the metabolic half‑life difference and confirm the class‑wide metabolic benefit in their own experimental system [3].

Medicinal Chemistry SAR Expansion Around the Pyrazole–Pyridazine Ether Core

As a late‑stage intermediate, the compound can serve as a reference standard for structure–activity relationship campaigns aimed at probing the amide‑terminus diversity space. Its physicochemical properties (cLogP, tPSA) make it a benchmark for evaluating libraries of amide‑modified congeners targeting kinase‑dependent inflammatory or oncological pathways [1][3].

Quote Request

Request a Quote for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.